6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Overview
Description
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a compound of interest due to its structural and chemical properties, making it a subject of various chemical and physical analyses. Its relevance spans across the fields of chemistry and pharmacology, although this summary focuses solely on its chemical aspects, excluding drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related 6-amino-5-nitrosouracils involves the condensation reaction of urea or N,N'-dimethyl urea, cyanoacetic acid, and acetic anhydride, followed by a nitrosation reaction with sodium nitrite. These synthesized compounds are characterized by spectroscopic techniques such as FTIR, NMR, single-crystal XRD, and UV–vis absorption spectroscopy, demonstrating their complex formation with various metal ions, highlighting their reactive nature and potential for further chemical investigations (Kumar et al., 2020).
Molecular Structure Analysis
Molecular orbital calculations performed on 6-amino-1,3-dimethyl-5-nitrosouracil and its derivatives, alongside X-ray diffraction studies, provide insights into the compound's electronic structure and coordination behavior when interacting with metal ions. These studies reveal the compound's ability to act as a ligand, forming complexes with transition metals through specific binding sites, usually involving exocyclic oxygen and nitrogen atoms (Salas et al., 1992).
Chemical Reactions and Properties
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil undergoes various chemical reactions, including condensation and oxidation-reduction with thiols, leading to the formation of diverse compounds. The reactivity is attributed to its functional groups, making it a versatile precursor in synthetic chemistry for generating a range of derivatives and complexes with potential applications in different fields (Youssefyeh, 1975).
Physical Properties Analysis
Spectroscopic studies, including infrared and NMR spectroscopy, provide detailed insights into the physical properties of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil complexes. These studies reveal the compound's structural dynamics, such as bond lengths and angles, and the preferred geometric arrangement in its complexes, often suggesting a distorted octahedral geometry around the metal centers (Teleb, 2004).
Scientific Research Applications
Nitrosoureas and Mutagenesis
Nitrosoureas, such as 1-Ethyl-1-nitrosourea (ENU), are recognized for their potent mutagenic properties. ENU is capable of inducing mutations across a spectrum of biological systems, from viruses to mammalian cells, and is particularly effective in causing mutations in mouse germ cells. This characteristic makes nitrosoureas valuable tools in genetic research for understanding mutation processes and for developing animal models to study genetic diseases. The mutagenic action of ENU, involving GC-AT transitions among other mutations, underscores the relevance of nitrosoureas in exploring genetic alterations and their implications (Shibuya & Morimoto, 1993).
Modification of Amino Acids by Reactive Nitrogen Species
The interaction between reactive nitrogen species (RNS) and amino acids, including modifications to tryptophan residues, is a key area of study. RNS can alter amino acids like tryptophan into various nitrated products, impacting biological functions and contributing to pathophysiological conditions. Understanding these modifications is crucial for elucidating the roles of nitroso compounds in biological systems and their potential therapeutic or toxicological implications (Yamakura & Ikeda, 2006).
Synthesis and Transformations of Functionalized Amino Acids
The synthesis and transformation of functionalized amino acids, including beta-amino acids, using various chemical reactions, highlight the versatility of nitroso compounds in synthetic chemistry. These reactions facilitate the creation of novel compounds with potential applications in pharmaceuticals and material science. For instance, metathesis reactions involving nitroso compounds can lead to new types of molecular entities, illustrating the potential for developing new drugs or materials with unique properties (Kiss et al., 2018).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers in handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil.
Future Directions
The future directions for research on a compound can include potential applications, areas for further study, and possible improvements to current methods. Unfortunately, I couldn’t find specific information on the future directions for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil.
properties
IUPAC Name |
6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGPZUKJUEITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202378 | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
CAS RN |
54052-67-4 | |
Record name | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54052-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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